
Magnesium;fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium fluoride is an ionically bonded inorganic compound with the chemical formula MgF₂. It is a colorless to white crystalline salt that is transparent over a wide range of wavelengths. This compound is known for its commercial uses in optics, including space telescopes, due to its transparency from the vacuum ultraviolet to the infrared spectrum . Magnesium fluoride occurs naturally as the rare mineral sellaite .
Preparation Methods
Magnesium fluoride can be synthesized through various methods. One common synthetic route involves the reaction between magnesium oxide and ammonium bifluoride: [ \text{MgO} + (\text{NH}_4)\text{HF}_2 \rightarrow \text{MgF}_2 + \text{NH}_3 + \text{H}_2\text{O} ] Another method involves a metathesis reaction between magnesium hydroxide and copper(II) fluoride: [ \text{Mg(OH)}_2 + \text{CuF}_2 \rightarrow \text{MgF}_2 + \text{Cu(OH)}_2 ] Industrial production of magnesium fluoride often employs high-purity magnesium oxide and hydrogen fluoride sources to ensure the absence of impurities that could affect the optical properties of the final product .
Chemical Reactions Analysis
Magnesium fluoride is relatively inert and does not undergo many chemical reactions. it can react with strong acids, such as nitric acid, to form soluble complexes. It is slightly soluble in acetone and insoluble in ethanol . The compound does not readily participate in oxidation, reduction, or substitution reactions under normal conditions, making it stable and suitable for various applications.
Scientific Research Applications
Magnesium fluoride has numerous applications in scientific research and industry:
Mechanism of Action
The mechanism of action of magnesium fluoride in its various applications is primarily physical rather than chemical. In optics, its low refractive index and high transparency enable it to reduce reflection and enhance transmission of light across a broad spectrum. In catalysis, magnesium fluoride provides a stable surface that can facilitate various chemical reactions without undergoing significant changes itself . In biomedical applications, magnesium fluoride coatings help regulate the release of magnesium ions, which are essential for various physiological processes .
Comparison with Similar Compounds
Magnesium fluoride can be compared with other magnesium halides, such as magnesium chloride, magnesium bromide, and magnesium iodide. While all these compounds share similar ionic bonding and crystal structures, magnesium fluoride is unique due to its high transparency and low refractive index, making it particularly valuable in optical applications . Other similar compounds include:
Calcium fluoride (CaF₂): Also used in optics but has a different refractive index and transparency range.
Beryllium fluoride (BeF₂): Used in specialized optical applications but is more toxic than magnesium fluoride.
Strontium fluoride (SrF₂): Similar optical properties but less commonly used due to higher cost and lower availability.
Magnesium fluoride’s combination of stability, transparency, and low refractive index makes it a unique and valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
FMg+ |
|---|---|
Molecular Weight |
43.304 g/mol |
IUPAC Name |
magnesium;fluoride |
InChI |
InChI=1S/FH.Mg/h1H;/q;+2/p-1 |
InChI Key |
IVKQCNNOVDWFRO-UHFFFAOYSA-M |
Canonical SMILES |
[F-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


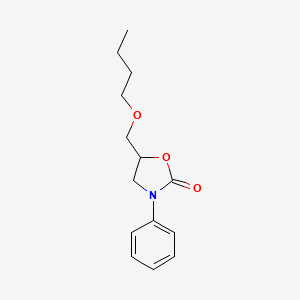
![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)
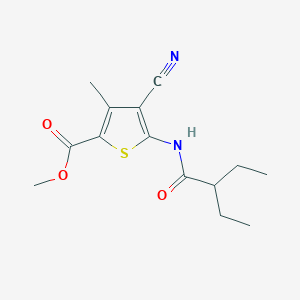
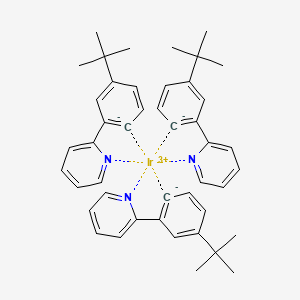
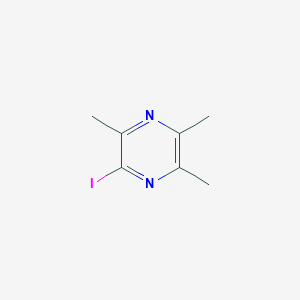
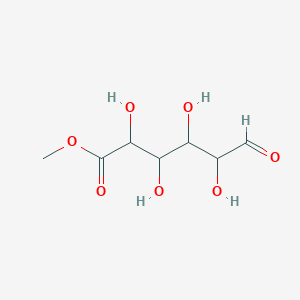
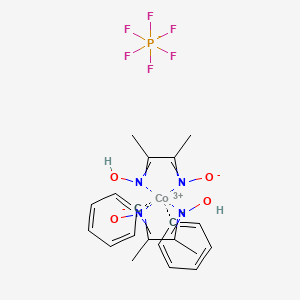
![3-[4-[(2-Methylphenyl)methoxy]phenyl]-3-propan-2-yloxypropanoic acid](/img/structure/B13894549.png)
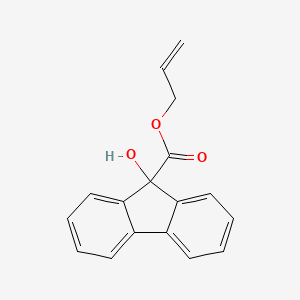


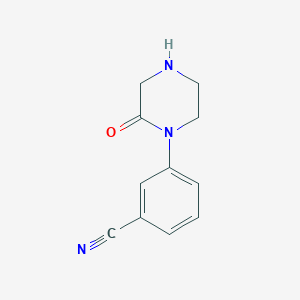
![2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid](/img/structure/B13894586.png)
